N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
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Description
N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N2O2 and its molecular weight is 340.346. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is the enzyme EZH2 (enhancer of zeste homologue 2) . EZH2 is highly expressed in various malignant tumors and plays a crucial role in silencing tumor suppressor genes via trimethylation of H3K27 .
Mode of Action
This compound: interacts with EZH2, inhibiting its function . This inhibition disrupts the trimethylation of H3K27, a process that normally leads to the silencing of tumor suppressor genes .
Biochemical Pathways
By inhibiting EZH2, This compound affects the biochemical pathway involving the trimethylation of H3K27 . This disruption prevents the silencing of tumor suppressor genes, potentially leading to a decrease in tumor growth .
Result of Action
The result of This compound ’s action is a significant reduction in the cellular H3K27me3 level . This reduction can lead to an increase in the transcription expression of tumor suppressor genes, such as DIRAS3 .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine amide derivatives, which this compound is a part of, have been studied as inhibitors of N-acylethanolamine acid amidase (NAAA), a key enzyme involved in the degradation of fatty acid ethanolamides
Molecular Mechanism
It is hypothesized that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-11-5-6-13(10-12(11)2)21-16(24)14-4-3-8-22(14)9-7-15(23)17(18,19)20/h5-7,9-10,14H,3-4,8H2,1-2H3,(H,21,24)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETNJZDPAWXEMO-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.